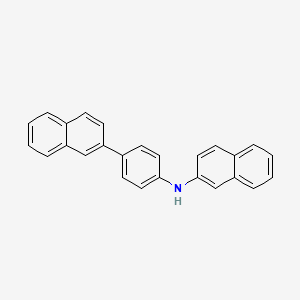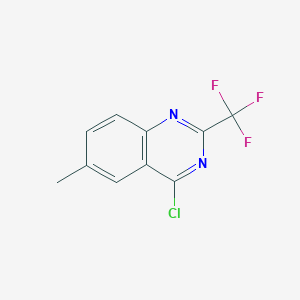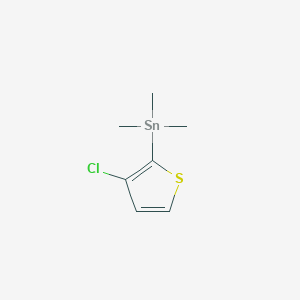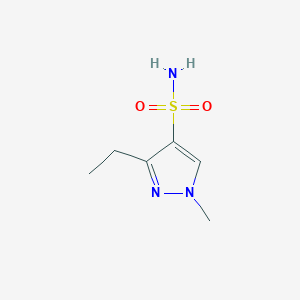
Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-carboxylic acid with a sodium base. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
5-bromo-1,3,4-thiadiazole-2-carboxylic acid+NaOH→Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate+H2O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated crystallization may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used, with reagents such as palladium acetate and triphenylphosphine.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-1,3,4-thiadiazole-2-carboxylate or 5-thiol-1,3,4-thiadiazole-2-carboxylate can be formed.
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Coupling Products: Larger molecules with extended conjugation or functionalized thiadiazole rings.
科学的研究の応用
Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Material Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate is largely dependent on its application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The bromine atom and the thiadiazole ring play crucial roles in the binding interactions with the target enzyme .
類似化合物との比較
- 5-bromo-1,3,4-thiadiazole-2-carboxylic acid
- 5-amino-1,3,4-thiadiazole-2-carboxylate
- 5-thiol-1,3,4-thiadiazole-2-carboxylate
Comparison: Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the sodium ion, which can influence its solubility and reactivity compared to its non-sodium counterparts. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C3BrN2NaO2S |
|---|---|
分子量 |
231.01 g/mol |
IUPAC名 |
sodium;5-bromo-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C3HBrN2O2S.Na/c4-3-6-5-1(9-3)2(7)8;/h(H,7,8);/q;+1/p-1 |
InChIキー |
DNBGYRBIMGUGIU-UHFFFAOYSA-M |
正規SMILES |
C1(=NN=C(S1)Br)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethylbenzo[b]thiophen-4-amine](/img/structure/B13651947.png)

![8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13651971.png)

![5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride](/img/structure/B13651983.png)

![(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B13651988.png)
![2-Chloro-7-ethoxybenzo[d]thiazole](/img/structure/B13651989.png)





![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)
